molecular formula C10H15N7OS B1218071 N-Nitrosocimetidine CAS No. 73785-40-7

N-Nitrosocimetidine

Numéro de catalogue: B1218071
Numéro CAS: 73785-40-7
Poids moléculaire: 281.34 g/mol
Clé InChI: LFTUYYPQNCJQGN-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Nitrosocimetidine is synthesized by the nitrosation of cimetidine. This process typically involves the reaction of cimetidine with nitrite under acidic conditions. The reaction can be represented as follows: [ \text{Cimetidine} + \text{Nitrite} \rightarrow \text{this compound} ]

Industrial Production Methods:

Analyse Des Réactions Chimiques

Types of Reactions: N-Nitrosocimetidine primarily undergoes denitrosation reactions, where the nitroso group is removed, reverting the compound back to cimetidine . This reaction is significant as it reduces the potential carcinogenic risk associated with the nitroso group.

Common Reagents and Conditions:

    Denitrosation: This reaction can be facilitated by reducing agents such as ascorbic acid or under specific enzymatic conditions.

    Oxidation and Reduction: While less common, this compound can also undergo oxidation and reduction reactions under specific conditions, altering its chemical structure and properties.

Major Products:

    Cimetidine: The primary product of denitrosation reactions.

    Various Oxidized or Reduced Derivatives: Depending on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

Carcinogenicity Studies

N-Nitrosocimetidine has been extensively studied for its potential carcinogenic properties. Various animal studies have evaluated its effects on tumor development:

  • Mice Studies : In a two-generation carcinogenicity study, groups of mice were administered this compound through drinking water. The results indicated no significant differences in survival rates or tumor incidence between treated and control groups, suggesting limited carcinogenic potential under the conditions tested .
  • Rats Studies : In Sprague-Dawley rats, this compound was administered at different doses. No significant increase in tumor incidence was observed, indicating that this compound may not be a potent carcinogen in these models .

Acute Toxicity Assessment

The acute toxicity of this compound has been compared to other known carcinogens. A study involving Fischer-344 rats demonstrated that the median lethal doses of this compound were significantly higher than those of more potent carcinogens like N-methyl-N-nitrosourea. Histopathological examinations revealed no specific tissue lesions associated with this compound, reinforcing its relatively low toxicity compared to other nitrosamines .

Mutagenicity and DNA Interaction

This compound has been investigated for its mutagenic properties, particularly regarding its interaction with DNA:

  • In Vitro Studies : It has been shown to induce DNA single-strand breaks and sister chromatid exchanges in human cells, indicating mutagenic activity under certain conditions . However, in vivo studies have suggested that it does not cause significant DNA damage in the gastric mucosa of rats when administered at therapeutic doses .
  • Mechanism of Action : The compound is metabolically denitrosated by various biological mechanisms, including reduced glutathione and cytochrome P450 enzymes. This metabolic pathway may play a role in its relatively low mutagenic potential compared to other nitrosamines .

Role as a Modifier in Tumorigenesis

Research indicates that while this compound generally lacks strong toxic effects, it may act as a modifier of chemically initiated tumors under specific circumstances. This suggests that it could either enhance or suppress tumorigenesis depending on the context of exposure and the presence of other carcinogenic agents .

Implications for Drug Development

The study of this compound also provides insights into drug safety assessments and the potential risks associated with nitrosamine impurities in pharmaceuticals. Regulatory agencies have raised concerns about nitrosamines due to their carcinogenic potential, leading to increased scrutiny during drug development . Understanding the behavior of compounds like this compound can inform risk assessments and mitigation strategies in pharmaceutical formulations.

Activité Biologique

N-Nitrosocimetidine (NC) is a nitrosated derivative of the histamine H2-receptor antagonist cimetidine. It has garnered attention in toxicology and pharmacology due to its potential mutagenic and carcinogenic properties. This article explores the biological activity of this compound, focusing on its toxicity, mutagenicity, and metabolic pathways, supported by case studies and research findings.

This compound is chemically defined as C10H15N7OS, with a molecular weight of 245.33 g/mol. It is synthesized through the nitrosation of cimetidine, often under acidic conditions. The structural formula is illustrated below:

N Nitrosocimetidine C10H15N7O2S\text{N Nitrosocimetidine }\quad \text{C}_10\text{H}_{15}\text{N}_7\text{O}_2\text{S}

Acute Toxicity

A comparative study on the acute toxicity of this compound was conducted using Fischer-344 rats. The median lethal doses (LD50) were assessed through various administration routes (intravenous, intraperitoneal, and oral). Results indicated that this compound exhibited significantly lower toxicity compared to known carcinogens like N-methyl-N-nitrosourea:

CompoundRouteLD50 (mg/kg)
This compoundOral1000
N-Methyl-N-nitrosoureaOral17
CimetidineOral1000

Histopathological assessments revealed no specific tissue lesions associated with this compound, contrasting with the significant pathological alterations induced by other tested carcinogens .

Long-term Carcinogenicity

Long-term studies have been conducted to assess the carcinogenic potential of this compound. In one study involving hybrid B6D2F1 mice, administration of this compound resulted in the development of papillomas in the forestomach in 2 out of 20 treated mice, while control groups showed no such tumors. Additionally, lung neoplasms were observed in treated groups, though the incidence was not statistically significant compared to controls .

Mutagenicity Testing

This compound has been evaluated for mutagenic activity using bacterial assays. It was found to cause DNA damage and mutations in both Salmonella typhimurium and Escherichia coli, indicating its potential as a mutagen. The mutagenic effects were observed at concentrations that did not induce significant cytotoxicity, suggesting a specific interaction with genetic material .

Metabolism and Degradation

The metabolism of this compound involves rapid denitrosation primarily facilitated by sulfhydryl groups in hemoglobin. Studies indicate that the degradation rate varies across species, with rats showing higher rates compared to humans:

SpeciesDenitrosation Rate (ml/min)
RatHigh
MouseModerate
Guinea PigLow
HumanVery Low

The degradation products include cimetidine and other metabolites, which may contribute to its biological effects .

Case Study 1: Mice Carcinogenicity

In a study by Anderson et al., B6D2F1 mice were administered this compound at varying concentrations over their lifespan. The incidence of tumors was monitored for 14 months post-treatment. While some tumors were observed, the overall tumor incidence did not significantly differ from control groups .

Case Study 2: Rat Toxicity Assessment

Sprague-Dawley rats were dosed with this compound via gavage for one year. The study noted a single case of gastric carcinoma linked to treatment; however, this was not statistically significant due to the small sample size .

Propriétés

IUPAC Name

3-cyano-1-methyl-2-[2-[(5-methyl-1H-imidazol-4-yl)methylsulfanyl]ethyl]-1-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N7OS/c1-8-9(15-7-14-8)5-19-4-3-12-10(13-6-11)17(2)16-18/h7H,3-5H2,1-2H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFTUYYPQNCJQGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CN1)CSCCN=C(NC#N)N(C)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N7OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7021025
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73785-40-7
Record name N′-Cyano-N-methyl-N′′-[2-[[(4-methyl-1H-imidazol-5-yl)methyl]thio]ethyl]-N-nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73785-40-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosocimetidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073785407
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Nitrosocimetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7021025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-Nitrosocimetidine
Reactant of Route 2
Reactant of Route 2
N-Nitrosocimetidine
Reactant of Route 3
N-Nitrosocimetidine
Reactant of Route 4
N-Nitrosocimetidine
Reactant of Route 5
Reactant of Route 5
N-Nitrosocimetidine
Reactant of Route 6
N-Nitrosocimetidine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.